molecular formula C27H26N2O4 B6180562 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid CAS No. 2580191-16-6

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid

Cat. No.: B6180562
CAS No.: 2580191-16-6
M. Wt: 442.5 g/mol
InChI Key: DNBXXAVEWJDIFE-UHFFFAOYSA-N
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated synthesis equipment, continuous flow reactors, and rigorous quality control measures to maintain consistency and high standards .

Chemical Reactions Analysis

Types of Reactions

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. The presence of the piperidinyl group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

2580191-16-6

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C27H26N2O4/c30-26(31)23-16-18(12-13-25(23)29-14-6-1-7-15-29)28-27(32)33-17-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h2-5,8-13,16,24H,1,6-7,14-15,17H2,(H,28,32)(H,30,31)

InChI Key

DNBXXAVEWJDIFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

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